N-(3,4-difluorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

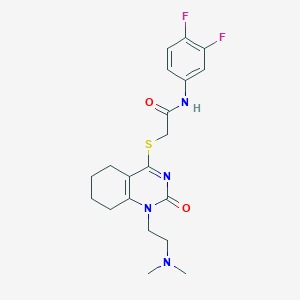

N-(3,4-difluorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a structurally complex small molecule characterized by a hexahydroquinazolinone core, a thioacetamide linkage, and a 3,4-difluorophenyl substituent. This compound belongs to a broader class of quinazolinone-derived thioacetamides, which are explored for diverse pharmacological activities, including anticonvulsant and anticancer effects .

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2N4O2S/c1-25(2)9-10-26-17-6-4-3-5-14(17)19(24-20(26)28)29-12-18(27)23-13-7-8-15(21)16(22)11-13/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQTZGPUWMNUQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-difluorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

Pharmacological Properties

Recent studies have highlighted various biological activities associated with this compound:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Research indicates that it may act by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in tumor growth .

- Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial properties against several pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of critical enzymes .

- Neuroprotective Effects : There is emerging evidence that the compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes linked to cancer progression and microbial resistance.

- Signal Transduction Modulation : It may interfere with signaling pathways such as MAPK and PI3K/Akt that are crucial for cell survival and proliferation.

Case Studies

Several studies have investigated the biological activity of this compound:

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 3,4-difluorophenyl group offers electron-withdrawing properties, which may enhance binding affinity to hydrophobic enzyme pockets compared to chlorophenyl or sulfamoylphenyl groups .

- Solubility Modifiers: The dimethylaminoethyl side chain likely improves aqueous solubility relative to non-polar substituents (e.g., tolyl groups in ) .

Physicochemical Properties

Limited melting point (m.p.) data are available for the target compound, but inferences can be drawn from analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.